1,4-Bis(diethylamino)benzene

Description

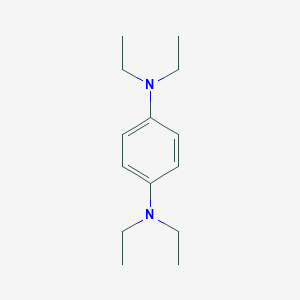

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-5-15(6-2)13-9-11-14(12-10-13)16(7-3)8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLOOFYYJICYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560275 | |

| Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18996-77-5 | |

| Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Electron Rich Aromatic Diamine Systems

N,N,N',N'-Tetraethyl-1,4-benzenediamine (TEPD) belongs to the class of p-phenylenediamines, which are characterized by a central benzene (B151609) ring substituted with two amino groups at the para positions (1 and 4). The defining feature of TEPD and its analogues, such as the well-studied N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is the presence of alkyl groups on the nitrogen atoms. wikipedia.org These tetra-alkyl substitutions dramatically enhance the electron-donating ability of the amino groups.

The lone pairs of electrons on the two nitrogen atoms are delocalized into the aromatic π-system of the benzene ring. The four ethyl groups on TEPD further amplify this effect through positive induction, pushing more electron density into the ring. This makes the benzene core exceptionally "electron-rich." wikipedia.org

A primary consequence of this high electron density is the compound's ease of oxidation. Electron-rich aromatic diamines can readily undergo one-electron oxidation to form stable, often colored, radical cations. wikipedia.orgaip.org The radical cation of the related TMPD is famously known as Wurster's Blue. wikipedia.org Similarly, TEPD forms a stable radical cation upon oxidation. aip.org The stability of these radical cations is a key aspect of their chemistry, allowing them to participate in a variety of electron transfer processes.

The electrochemical properties of these compounds are a central focus of research. They typically exhibit two reversible one-electron oxidation steps, corresponding to the formation of the radical cation and then a dication. researchgate.net This predictable redox behavior makes them excellent model systems for studying electron transfer kinetics and mechanisms in various media.

Research Significance in Organic Chemistry and Materials Science

Strategic Pathways for Diethylamino Group Incorporation

The introduction of diethylamino functionalities onto an aromatic ring is a critical step in the synthesis of this compound and its analogs. The primary methods to achieve this transformation are nucleophilic substitution reactions and reductive processes.

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) provides a direct route for the introduction of amino groups onto an aromatic core. This method typically involves the reaction of an activated aromatic halide with an amine. For instance, the reaction of hexafluorobenzene (B1203771) with secondary aliphatic amines like pyrrolidine (B122466) or dimethylamine (B145610) can lead to di-, tri-, or tetra-substituted products depending on the reaction conditions researchgate.net. While direct substitution on a non-activated benzene (B151609) ring is challenging, the use of highly fluorinated substrates demonstrates the feasibility of this approach researchgate.net. The reactivity can be enhanced by using stronger nucleophiles, such as lithium amides, which can lead to a higher degree of substitution researchgate.net.

Another strategy involves the reaction of a suitable phenolic compound with a chlorobutane derivative in a nucleophilic substitution to form an ether linkage, which can be a precursor to the desired amine evitachem.com. The diethylamino groups themselves can be susceptible to nucleophilic displacement under surprisingly mild conditions in certain heterocyclic systems, though this is less common in simple benzene derivatives acs.org.

Reductive Processes for Amine Formation

Reductive amination is a versatile and widely used method for the synthesis of amines, including those with aromatic substituents. masterorganicchemistry.comorganic-chemistry.orgsioc-journal.cn This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.comucla.edu This method effectively avoids the problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde masterorganicchemistry.com.

Advanced Synthetic Approaches to Extended π-Conjugated Systems featuring Diethylamino Moieties

The electron-donating nature of the diethylamino group makes this compound and its derivatives valuable components in the construction of extended π-conjugated systems. These materials are of great interest for their applications in organic electronics and photonics.

Building Block Utility in Complex Molecule Synthesis

The this compound framework serves as a core building block for a variety of complex molecules. For example, it can be incorporated into larger structures to create materials with specific electronic and optical properties. smolecule.comsmolecule.com The presence of the amino groups allows for further functionalization, enabling the synthesis of derivatives with tailored characteristics. smolecule.comsolubilityofthings.com The synthesis of 1,4-diaryl-1,3-butadiynes terminated by two 7-(arylethynyl)-1,8-bis(dimethylamino)naphthalene fragments, prepared via Glaser–Hay oxidative dimerization, showcases the utility of amino-substituted aromatics in creating complex, cross-conjugated systems. beilstein-journals.org Similarly, the synthesis of π-conjugated coumarins often incorporates N,N-dialkylamino moieties to enhance their photophysical properties. rsc.org

Precursor Roles in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and amino-substituted aromatic compounds are frequently used as precursors in these transformations. mathnet.rursc.org For instance, the Suzuki cross-coupling reaction of a brominated thiophene-containing quinazoline (B50416) with 4-diethylaminophenylboronic acid yields a product with enhanced photophysical properties. mathnet.ru The amino groups can also play a direct role in the catalytic cycle. For example, aminophosphine (B1255530) ligands bearing diethylamino groups have been shown to be effective in Pd-catalyzed cross-coupling reactions conducted in water. rsc.org

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is largely dictated by the presence of the two tertiary amine functionalities and the electron-rich aromatic ring. The amino groups are basic and can be readily protonated. They can also participate in reactions such as the formation of quaternary ammonium (B1175870) salts upon treatment with alkyl halides.

Oxidative Transformations and Electrogenerated Species

The electron-rich nature of the this compound core, conferred by the strong electron-donating diethylamino groups, makes it highly susceptible to oxidative transformations. Both chemical and electrochemical oxidation methods lead to the formation of distinct, often stable, electrogenerated species such as cation radicals.

Electrochemical studies on the closely related N,N,N',N'-tetramethyl-p-phenylenediamine (the dimethylamino analog of the title compound) have been extensive. Gas-phase photoelectron spectroscopy determined the inner reorganization energy for the formation of its cation radical to be 0.72 ± 0.02 eV. nih.gov This value is a crucial parameter in understanding the kinetics of electron-transfer reactions. Voltammetric studies show a two-step oxidation process, where each step involves an electron transfer coupled with a structural change. nih.gov This mechanism suggests that upon initial electron loss to form the cation radical, the molecule undergoes a geometric rearrangement.

In more complex systems incorporating the bis(dialkylamino)benzene moiety, this oxidative behavior is retained. For instance, a copper(II) complex containing a 1,2-bis(2-hydroxy-3,5-di-tert-butylbenzimino)-4,5-bis(dimethylamino)benzene ligand exhibits a reversible one-electron oxidation wave at E₁/₂ = -0.47 V vs Fc+/Fc. x-mol.com This process is assigned to the oxidation of the bis(dimethylamino)benzene unit into a π-radical cation, which is characterized by intense absorptions in the visible–near-IR regions. x-mol.com Further oxidation can lead to a closed-shell diiminoquinone ligand coordinated to the metal center. x-mol.com

The generation of these radical ions is fundamental to the phenomenon of electrogenerated chemiluminescence (ECL). researchgate.net In ECL, electrochemically generated radical cations and anions of a luminophore react to produce an excited state that emits light. researchgate.net While direct ECL studies on this compound are not prominent, related structures like bis[4-(dimethylamino)phenyl]squaraine are known to be strong ECL emitters, highlighting the capacity of the dialkylaminophenyl group to stabilize the radical cations necessary for the ECL process. nih.gov

Table 1: Electrochemical Data for 1,4-Bis(dialkylamino)benzene Analogs

| Compound/System | Method | Measured Parameter | Value | Reference |

| 1,4-Bis(dimethylamino)benzene | Photoelectron Spectroscopy | Inner Reorganization Energy (Cation Radical) | 0.72 ± 0.02 eV | nih.gov |

| Copper(II) complex with bis(dimethylamino)benzene ligand | Cyclic Voltammetry | First Oxidation Potential (E₁/₂) vs Fc+/Fc | -0.47 V | x-mol.com |

| Copper(II) complex with bis(dimethylamino)benzene ligand | Cyclic Voltammetry | Second Oxidation Potential (E₁/₂) vs Fc+/Fc | 0.14 V | x-mol.com |

Reduction Reactions with Specific Reducing Agents

The reduction of the aromatic core of this compound is less common than its oxidation due to the high electron density of the benzene ring. However, functional groups attached to such a core can be readily reduced. In related architectures, such as N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide, the amide groups are susceptible to reduction by strong reducing agents.

Studies on these related diamides show that the amide functionalities can be reduced to the corresponding amines using powerful hydride donors. The choice of reducing agent dictates the outcome of the reaction.

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of fully reducing the amide groups. When N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide is treated with LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF) under reflux, it yields N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-diamine.

Borane Tetrahydrofuran Complex (BH₃·THF): This reagent is a milder reducing agent compared to LiAlH₄. Its reaction with the diamide (B1670390) can lead to partial reduction products, typically yielding secondary amines under specific conditions.

Table 2: Reduction of Benzene-1,4-dicarboxamide Derivatives

| Starting Material | Reducing Agent | Conditions | Product | Theoretical Yield | Reference |

| N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | LiAlH₄ | Anhydrous THF, reflux | N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-diamine | ~60-70% | |

| N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | BH₃·THF | Room Temperature, 12h | Partial reduction to secondary amines | <50% |

Nucleophilic Substitution Reactions Involving Diethylamino Groups

The diethylamino group is a poor leaving group due to the high basicity of the corresponding diethylamide anion. Consequently, nucleophilic substitution of the diethylamino groups from an unactivated benzene ring is an exceedingly difficult transformation.

Research has shown that this reaction is generally not feasible for simple dialkylaminobenzene compounds. acs.org However, if the aromatic ring is sufficiently activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur. For example, the dimethylamino group on a naphthalene (B1677914) ring system can be readily displaced by various nucleophiles when the ring is activated by two trifluoroacetyl groups. scirp.org The reaction proceeds via a Meisenheimer complex intermediate, and the reaction rate is influenced by the stability of this complex. scirp.org

In a study on 1-(dialkylamino)-2,4-dinitronaphthalenes, the dialkylamino group (including dimethylamino and diethylamino) was shown to be readily replaced by primary alkylamines in dimethyl sulfoxide (B87167) (DMSO). acs.org This again underscores the necessity of ring activation for the substitution to proceed. Attempts to apply similar substitution reactions to the non-activated benzene series, such as with 2-(dimethylamino)benzophenonimine, were unsuccessful, with the starting material being recovered unchanged. acs.org This demonstrates that the presence of the dialkylamino groups on a simple benzene core, as in this compound, renders the compound inert to nucleophilic displacement of these groups under standard SNAr conditions.

Photochemical Isomerization and Electrocyclization Pathways (Informed by Diethylamino Distyrylbenzene (B1252955) Derivatives)

The photochemical behavior of this compound is best understood by examining more complex, photoactive derivatives such as 1,4-bis(p-diethylaminostyryl)benzene. These distyrylbenzene derivatives serve as excellent models for the fundamental photoprocesses that the core structure can influence. The primary photochemical pathways observed for these compounds are trans-cis isomerization and, under certain structural arrangements, electrocyclization. mdpi.com

Upon photoexcitation, these molecules undergo several competing processes:

Trans-Cis Photoisomerization: The most common pathway involves the isomerization around the carbon-carbon double bonds, converting the initial (E,E)-isomer to (E,Z)- and (Z,Z)-isomers. mdpi.com

Intersystem Crossing (ISC): The excited singlet state can cross over to a triplet state. mdpi.comresearchgate.net

Fluorescence: The molecule can return to the ground state by emitting a photon. These derivatives typically exhibit both conventional (fast) and delayed fluorescence. mdpi.com

Laser kinetic spectroscopy studies on diethylamino derivatives of 1,4-distyrylbenzene in acetonitrile (B52724) have shown that photoexcitation leads to both trans-cis isomerization and intersystem crossing to the triplet state. mdpi.com The triplet state molecules can then undergo a dismutation reaction (triplet-triplet annihilation), which results in the formation of dye radical cations and radical anions. mdpi.comcolab.ws

While (E,E)-1,4-bis(p-diethylaminostyryl)benzene primarily undergoes isomerization and ISC, its 1,3-substituted analog demonstrates a different pathway. For the 1,3-isomer, trans-cis isomerization is followed by a subsequent electrocyclization of the cis-form to create a dihydrophenanthrene (DHP) intermediate. mdpi.comresearchgate.net This DHP intermediate is then rapidly oxidized by ambient oxygen to yield a phenanthrene-type structure. mdpi.com For the 1,4-isomer, the formation of the DHP intermediate is considered energetically unfavorable, thus preventing this electrocyclization pathway. mdpi.com

Table 3: Photophysical Properties of Diethylamino Distyrylbenzene Derivatives in Acetonitrile

| Compound | Process | Observation/Product | Key Finding | Reference |

| (E,E)-1,4-Bis(p-diethylaminostyryl)benzene | Photoexcitation | Trans-cis isomerization, Intersystem Crossing, Fluorescence | Formation of radical cations and anions via triplet-triplet dismutation. | mdpi.com |

| (E,E)-1,3-Bis(p-diethylaminostyryl)benzene | Photoexcitation | Trans-cis isomerization followed by electrocyclization | Formation of a dihydrophenanthrene (DHP) intermediate, leading to a phenanthrene (B1679779) derivative. | mdpi.comresearchgate.net |

| (E,E)-1,4-Bis(p-diethylaminostyryl)benzene | Photocyclization | - | Dihydrophenanthrene formation is energetically unfavorable. | mdpi.com |

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 1,4-Bis(diethylamino)benzene derivatives. It allows for the precise determination of molecular conformation and the observation of dynamic processes such as photoinduced isomerization.

Structural Conformation and Isomeric Analysis

The structural integrity and purity of this compound derivatives are routinely confirmed using ¹H NMR spectroscopy. For instance, in a study of (E,E)-1,4-Bis(diethylaminodistyryl)benzene, a derivative of this compound, the ¹H NMR spectrum in MeCN-d3 provided clear evidence for its structure. mdpi.com The presence of (E,E)- and (E,Z)-isomers is determined by the distinct signals of the α-H and β-H protons. The (E,E)-isomer typically shows intense doublets, while the (E,Z)-isomer presents multiple doublets corresponding to the different chemical environments of the protons. mdpi.com

Theoretical calculations, often employing Density Functional Theory (DFT), complement experimental NMR data by predicting the most stable conformers and isomers. mdpi.com These calculations can elucidate the structures of various isomers, including (E,Z)-isomers and different rotational conformers (rotamers), which are crucial for a comprehensive understanding of the molecule's potential energy surface. mdpi.com

Monitoring Photoinduced Isomerization Dynamics

NMR spectroscopy is also a powerful technique for monitoring the dynamics of photoinduced isomerization, a process where light induces a change in the isomeric form of a molecule. mdpi.comwikipedia.org For derivatives of this compound, irradiation can lead to trans-cis (E-Z) isomerization around the C=C double bonds. mdpi.com By acquiring NMR spectra at different time intervals during irradiation, the conversion between isomers can be quantified.

For example, the photoisomerization of (E,E)-1,4-Bis(diethylaminodistyryl)benzene to its (E,Z)-isomer can be followed by observing the appearance of new signals in the ¹H NMR spectrum that correspond to the (E,Z)-form, alongside the diminishing signals of the initial (E,E)-isomer. mdpi.com Specifically, the α-H and β-H protons of the (E,Z)-isomer give rise to characteristic doublets with different coupling constants compared to the (E,E)-isomer, allowing for clear differentiation and monitoring of the isomerization process. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide fundamental information about the electronic transitions and photophysical properties of this compound and its analogues. These techniques are used to analyze absorption band characteristics, fluorescence behavior, and the influence of the solvent environment.

Analysis of Absorption Band Positions and Shapes

The electronic absorption spectra of this compound derivatives are characterized by strong absorption bands in the UV-visible region. The position and shape of these bands are sensitive to the molecular structure and the extent of π-conjugation. For example, derivatives with extended conjugation, such as distyrylbenzene (B1252955) analogues, exhibit absorption maxima at longer wavelengths. mdpi.com

The substitution pattern on the central benzene (B151609) ring also significantly influences the absorption spectra. A para-substituted derivative like (E,E)-1,4-Bis(diethylaminodistyryl)benzene shows a more red-shifted absorption compared to its meta-substituted counterpart, which is attributed to a higher degree of conjugation in the para-isomer. mdpi.com

Fluorescence Characteristics, Quantum Yields, and Delayed Fluorescence Phenomena

Many derivatives of this compound are fluorescent, emitting light after electronic excitation. The fluorescence spectra are typically mirror images of the absorption spectra, and the difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift can be indicative of a significant change in geometry between the ground and excited states. mdpi.com

The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of the fluorescence process. This value can be influenced by the molecular structure and the solvent. For instance, the fluorescence quantum yield of (E,E)-1,4-Bis(diethylaminodistyryl)benzene is notably higher than its 1,3-isomer, suggesting that the more linear and conjugated structure of the 1,4-isomer favors radiative decay. mdpi.com

Some of these compounds also exhibit delayed fluorescence, which is a long-lived emission resulting from the thermal activation of triplet-state molecules back to the singlet excited state, followed by fluorescence. This phenomenon is often studied using laser kinetic spectroscopy and indicates the occurrence of intersystem crossing to the triplet state. mdpi.com

Solvatochromic Investigations and Environmental Effects on Photophysics

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is prominent in molecules like this compound derivatives, where the polarity of the solvent can influence the energy levels of the ground and excited states. nih.gov A positive solvatochromic effect, where the emission wavelength shifts to longer wavelengths (red-shift) with increasing solvent polarity, is often observed and is indicative of an intramolecular charge transfer (ICT) character in the excited state. nih.govmdpi.com

The study of solvatochromism provides insights into the nature of the excited state and the molecule's interaction with its environment. For example, the fluorescence quantum yields of some derivatives have been observed to vary significantly with solvent polarity, which can be linked to the stabilization of different excited state conformations or the promotion of non-radiative decay pathways in certain solvents. mdpi.comresearchgate.net

Gas-Phase Photoelectron Spectroscopy (PES) for Ionization Energy Profiling (Informed by Dimethylamino Analogues)

Gas-phase He I photoelectron spectroscopy (PES) provides critical insights into the electronic structure and ionization energies of molecules. While direct PES data for this compound is not extensively published, significant understanding can be derived from its close analogue, 1,4-bis(dimethylamino)benzene (also known as N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). nih.gov

The valence photoelectron spectrum of TMPD reveals four distinct ionization features at energies below approximately 10.5 eV. nih.gov These ionizations are attributed to the removal of electrons from molecular orbitals that are primarily composed of arene π-orbitals and the nitrogen lone pair orbitals. nih.gov Specifically, they arise from the symmetry-allowed combinations of the symmetric and antisymmetric nitrogen lone pairs and the two benzene π orbitals derived from the e₂g symmetry orbitals of the parent benzene ring. nih.gov The first ionization band, corresponding to the removal of the highest energy electron, shows partially resolved vibrational structure. nih.gov This structure can be modeled using a series of Gaussian functions with a spacing of about 0.17 eV (approximately 1400 cm⁻¹), which corresponds to the vibrational energies of C-N bonds in arylamines. nih.gov

Table 1: Ionization Features of 1,4-Bis(dimethylamino)benzene from Gas-Phase PES (This interactive table summarizes the key ionization characteristics observed for the dimethylamino analogue.)

| Feature | Associated Orbitals | Approximate Energy Region (eV) | Vibrational Spacing (cm⁻¹) |

|---|---|---|---|

| First Ionization | Arene π & N lone pair (HOMO) | < 8 | ~1400 |

| Subsequent Ionizations | Arene π & N lone pair combinations | < 10.5 | - |

Quantification of Inner Reorganization Energies of Cation Radicals

The inner reorganization energy (λi) is a crucial parameter that describes the geometric relaxation energy required when a neutral molecule is ionized to its cation radical form. This energy can be quantified from the Franck-Condon profile of the first ionization band in the gas-phase photoelectron spectrum. For the cation radical of 1,4-bis(dimethylamino)benzene, the inner reorganization energy has been precisely determined to be 0.72 ± 0.02 eV through PES analysis. aip.orgresearchgate.net This value reflects the structural changes, particularly in the quinoidal character of the benzene ring and the geometry of the amino groups, upon electron removal. aip.org Studies comparing this value to other analogues, such as 9,10-bis(dimethylamino)anthracene (B1252463) and 3,6-bis(dimethylamino)durene, show that the reorganization energy for the 1,4-bis(dimethylamino)benzene cation radical is larger, indicating more significant structural rearrangement upon ionization. nih.govaip.org

Time-Resolved Spectroscopic Techniques (Nanosecond and Femtosecond)

Time-resolved spectroscopy on nanosecond and femtosecond scales is instrumental in tracking the rapid photophysical and photochemical processes that occur after a molecule absorbs light. aip.org

Following photoexcitation, molecules of this compound derivatives can undergo intersystem crossing (ISC) from the excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.orgresearchgate.net This process is a key deactivation pathway competing with fluorescence. The presence of a triplet state is confirmed by the observation of delayed fluorescence and the quenching of photoinduced absorption signals in the presence of molecular oxygen. wikipedia.org Studies on the closely related N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) have extensively characterized its phosphorescent triplet state, assigning it as ³B₂u orbital symmetry. longdom.org The population of this triplet state can occur not only through standard intersystem crossing but also via recombination of a photoionized molecule with an ejected electron. longdom.org In some complex systems, the triplet state can be populated via charge-transfer intermediates, a process known as charge-transfer-mediated intersystem crossing. tandfonline.com

Pulsed laser excitation of diethylamino-substituted distyrylbenzenes, which contain the this compound chromophore, leads to significant changes in their absorption spectra, revealing the formation of short-lived transient species. wikipedia.orgresearchgate.net Kinetic spectroscopy experiments show a decrease in absorbance in the main ground-state absorption band (e.g., 350–440 nm) and the concurrent rise of a new, broad photoinduced absorption band at longer wavelengths (e.g., 450–800 nm with a maximum around 640 nm). wikipedia.orgresearchgate.net

The decay kinetics of these transient absorptions are often complex. For instance, the absorbance decay at 630 nm for a diethylamino distyrylbenzene derivative was found to be biexponential, characterized by two distinct rate constants, k₁ = 9 × 10⁴ s⁻¹ and k₂ = 6 × 10³ s⁻¹. wikipedia.org This biexponential behavior suggests the presence of at least two different transient species or decay pathways from the triplet excited state. wikipedia.org These transient species are the precursors to the formation of radical ions. wikipedia.orgresearchgate.net

Table 2: Kinetic Data for Transient Absorption Decay in a Diethylamino-Substituted Distyrylbenzene (This interactive table displays the decay rate constants observed for transient species.)

| Decay Component | Rate Constant (s⁻¹) | Time Scale |

|---|---|---|

| Fast Component (k₁) | 9 × 10⁴ | ~11 µs |

| Slow Component (k₂) | 6 × 10³ | ~167 µs |

Formation Mechanisms of Radical Cations and Radical Anions via Electron Transfer

The transient species formed from the triplet state can lead to the generation of radical cations and radical anions. wikipedia.org One primary mechanism is triplet-triplet (T-T) annihilation or dismutation, where two molecules in the triplet state interact, resulting in one molecule being oxidized to a radical cation and the other being reduced to a radical anion. wikipedia.orgresearchgate.net

Furthermore, the formation of these radical ions can be promoted by the presence of external electron donors or acceptors. wikipedia.orgresearchgate.net In experiments with a diethylamino distyrylbenzene, the addition of an electron acceptor like para-nitroacetophenone facilitates the formation of the compound's radical cation, while an electron donor like ascorbic acid leads to the formation of its radical anion. wikipedia.org These electron transfer reactions compete with the triplet-triplet dismutation process and confirm the identity of the absorbing species as radical ions. wikipedia.org

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. acs.org For this compound (N,N,N',N'-tetraethyl-p-phenylenediamine, TEPD), resonance Raman spectroscopy has been particularly informative for characterizing both its radical cation and triplet state. wikipedia.org

The Raman spectra of the TEPD radical cation show a significant frequency increase (Δν ≥ 120 cm⁻¹) for the in-phase ν(N–ring) stretching mode compared to the neutral ground state, which is consistent with a more rigid, semiquinoidal structure upon ionization. wikipedia.org The spectra also exhibit a high resonance enhancement of bands associated with the N(C₂H₅)₂ groups, indicating strong coupling between the vibrations of the alkyl groups and the π-electron system of the chromophore. wikipedia.org

The triplet state (T₁) spectra are dominated by bands from the N(C₂H₅)₂ groups, suggesting that similar vibrational couplings are present. wikipedia.org A strong signal around 1500 cm⁻¹ in the triplet spectrum is assigned to a vibration with a significant contribution from the N–ring stretching motion. wikipedia.org

Table 3: Key Vibrational Modes for N,N,N',N'-Tetraethyl-p-phenylenediamine (TEPD) Derivatives (This interactive table outlines characteristic vibrational frequencies and their assignments from Raman spectroscopy.)

| Species | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Key Observation |

|---|---|---|---|

| Radical Cation (TEPD⁺•) | In-phase ν(N–ring) stretch | >120 cm⁻¹ higher than ground state | Indicates semiquinoidal structure |

| Radical Cation (TEPD⁺•) | N(alkyl)₂ group vibrations | Various | High resonance enhancement |

| Triplet State (T₁) | N–ring stretch contribution | ~1500 | Strong signal |

| Triplet State (T₁) | N(alkyl)₂ group vibrations | Various | Dominant feature in spectrum |

| Ground State | Aromatic Ring C=C Stretch | 1490 - 1610 | Characteristic of benzenoid rings. |

| Ground State | C-N Stretch | 1220 - 1400 | Sensitive to conformation. |

| Ground State | Aliphatic C-H Stretch | 2920 - 2990 | From ethyl groups. |

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry Studies

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of p-phenylenediamines. In aprotic solvents, these compounds typically exhibit two distinct, separate one-electron transfer reactions. researchgate.netnih.gov This process involves the sequential removal of electrons to form first a cation radical and subsequently a dication.

The electrochemical oxidation of N,N,N',N'-tetraalkyl-p-phenylenediamines is generally characterized by two sequential and reversible one-electron steps. nih.gov The dimethylamino analogue, TMPD, serves as a classic example, displaying two well-defined, reversible one-electron oxidation waves in cyclic voltammograms. acs.orgacs.org These correspond to the formation of the cation radical (TMPD•+) and the dication (TMPD²+), respectively. nih.govresearchgate.net The process can be represented as:

PPD ⇌ [PPD]•+ + e- (First Oxidation) [PPD]•+ ⇌ [PPD]²+ + e- (Second Oxidation)

The initial one-electron oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) results in the formation of a highly stable cation radical known as Wurster's Blue. kyoto-u.ac.jpnih.gov This species is sufficiently stable to be isolated and studied. nih.gov The subsequent one-electron oxidation yields the corresponding dication. researchgate.net

The stability of these oxidized species is a key feature of p-phenylenediamine (B122844) chemistry. researchgate.net However, the stability can be influenced by the surrounding chemical environment and the nature of the substituents on the nitrogen atoms. For instance, the dication of TMPD (TMPD²⁺) shows intensive instability in aqueous solutions. researchgate.net In contrast, N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives with electron-donating groups are stable after both one and two-electron oxidations in aprotic solvents. researchgate.net

Characterization of Reversible One-Electron Oxidation Steps

Electron Transfer Kinetics and Mechanistic Reinterpretation

The kinetics of electron transfer in p-phenylenediamine systems have been a subject of detailed study and re-evaluation. The rate of these reactions can be influenced by factors such as solvent reorganization and structural changes within the molecule upon oxidation. nih.govrsc.org

Initial analyses of the electrochemical behavior of some p-phenylenediamine derivatives suggested that the electron transfer and associated structural changes were concerted. This model, however, sometimes produced unusual values for the electron-transfer coefficient (α), a measure of the symmetry of the energy barrier for the redox reaction. acs.orgnih.gov A reinterpretation of the mechanism for certain analogues, such as 9,10-bis(dimethylamino)anthracene (B1252463), proposed a stepwise process where electron transfer is followed by a distinct structural change. acs.orgnih.gov This revised model yielded more conventional electron-transfer coefficients, with values close to the theoretical 0.5, which indicates a symmetrical energy barrier. acs.orgnih.gov

The debate between concerted and stepwise mechanisms is crucial for understanding the redox chemistry of these molecules. For a compound like 1,4-bis(dimethylamino)benzene, the oxidation process is considered normal, with two distinct one-electron steps and no significant mechanistic complexity. acs.orgacs.orgnih.gov However, for more sterically hindered analogues, the mechanism was reinterpreted. acs.orgnih.gov Instead of a single step where electron transfer and structural rearrangement happen simultaneously (concerted), a new scheme was proposed: a two-step process involving an initial electron transfer with a small inner reorganization energy, followed by a chemical step of structural change. acs.orgnih.gov This stepwise model provided an excellent agreement with experimental data and resolved anomalies found with the concerted analysis. acs.orgnih.gov

Determination of Electron-Transfer Coefficients (alpha)

Influence of N-Alkyl Substituents on Redox Potentials and Species Stability

The nature of the N-alkyl substituents significantly impacts the electrochemical properties of p-phenylenediamines. The electronic and steric effects of these groups can alter both the potential at which oxidation occurs and the stability of the resulting cation radicals and dications.

Studies comparing various N,N,N',N'-tetraalkyl-p-phenylenediamines have shown that the redox potentials are sensitive to the identity of the alkyl groups. researchgate.netacs.org The substitution of methyl groups with bulkier alkyl groups like ethyl or butyl can influence the ease of oxidation. For example, in room temperature ionic liquids, it was observed that longer alkyl chains on the nitrogen atoms, such as in N,N'-diethyl-N,N'-dibutyl-p-phenylenediamine (DEDBPD), can make the molecule easier to oxidize compared to analogues with smaller substituents. acs.org In contrast, adding electron-withdrawing phenyl groups makes the compound harder to oxidize. researchgate.netacs.org The correlation between the number of electron-donating methyl groups and the redox potential has been observed to be linear, highlighting the additive electronic effect of these substituents. researchgate.net

The stability of the oxidized products is also affected. Derivatives with electron-donating substituents tend to form stable cation radicals and dications, whereas those with electron-withdrawing groups are often stable only after the first one-electron oxidation. researchgate.net

Data Tables

| Compound | E⁰₁ (V vs. SCE) | E⁰₂ (V vs. SCE) | Notes | Reference |

|---|---|---|---|---|

| N-phenyl-p-phenylenediamine | 0.67 | 1.18 | - | tue.nl |

| N,N'-diphenyl-p-phenylenediamine | 0.81 | - | - | tue.nl |

| N,N,N',N'-tetramethyl-p-phenylenediamine derivative (12) | 0.48 | 0.70 | Disubstituted pyridine (B92270) derivative | tue.nl |

| N,N'-diethyl-N,N'-dibutyl-p-phenylenediamine (DEDBPD) | 0.966 | - | Measured in [C₂mim][NTf₂] | acs.org |

| N,N'-diphenyl-p-phenylenediamine (DPPD) | 1.432 | - | Measured in [C₂mim][NTf₂] | acs.org |

| Ionic Liquid | k⁰ (x 10⁻² cm s⁻¹) | D (x 10⁻¹¹ m² s⁻¹) | Reference |

|---|---|---|---|

| [C₂mim][NTf₂] | 1.09 | 4.87 | acs.org |

| [C₄mim][NTf₂] | 1.03 | 3.32 | acs.org |

| [C₄mpyrr][NTf₂] | 0.79 | 2.05 | acs.org |

| [C₄mim][BF₄] | 0.66 | 1.74 | acs.org |

| [C₄mim][PF₆] | 0.59 | 1.34 | acs.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a standard tool for studying the electronic structure of molecules like 1,4-Bis(diethylamino)benzene, balancing computational cost and accuracy. For excited-state properties, Time-Dependent DFT (TD-DFT) is the corresponding method of choice.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. DFT calculations, often using hybrid functionals like B3LYP, are employed to achieve this.

The conformational landscape of the molecule is primarily defined by the orientation of the two diethylamino groups relative to the benzene (B151609) ring. Rotation around the C(aryl)-N bonds can lead to different conformers. Theoretical calculations can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. In related diethylamino-substituted aromatic systems, computational studies have been used to calculate the energy differences between various isomers and conformers to estimate the conformational composition in the ground and excited states. mdpi.com

TD-DFT calculations are instrumental in predicting the electronic absorption and fluorescence spectra of chromophoric molecules. By calculating the energies of vertical electronic excitations from the ground state, TD-DFT can estimate the maximum absorption wavelength (λmax). Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the emission energy back to the ground state, the fluorescence maximum can be predicted.

For analogous chromophores, such as diethylamino-distyrylbenzenes, TD-DFT calculations have successfully interpreted experimental absorption and fluorescence spectra. nih.gov These studies show that the transition from a para-substituted derivative to a meta-substituted one induces a blue shift in both absorption and fluorescence maxima, a phenomenon that can be explained and quantified by theoretical calculations. mdpi.comnih.gov The accuracy of these predictions depends on the choice of functional and basis set, with functionals like CAM-B3LYP often providing good results for excited states. d-nb.info

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide detailed information on the energies and spatial distributions of these orbitals.

HOMO: Due to the strong electron-donating nature of the diethylamino groups, the HOMO is expected to have significant electron density localized on the nitrogen atoms and delocalized across the π-system of the benzene ring.

LUMO: The LUMO is typically a π* orbital of the benzene ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller gap generally corresponds to a red-shifted (longer wavelength) absorption maximum. The primary electronic transition (S₀ → S₁) is predominantly described by the promotion of an electron from the HOMO to the LUMO. mdpi.com

In similar donor-substituted π-systems, analysis of the frontier orbitals has been crucial in explaining their photophysical properties and the intramolecular charge-transfer (ICT) character of their excited states. mdpi.com

Table 1: Representative Theoretical Data for 1,4-Diaminobenzene Analogs

| Parameter | Method/Basis Set | Compound Analog | Finding | Reference |

| Conformational Energy | B3LYP/DFT/D3BJ | (E,E)-1,4-Bis(diethylaminodistyryl)benzene | Calculation of isomers and conformers to find the most stable structures. | mdpi.com |

| Absorption/Fluorescence | TD-DFT | (E,E)-1,4-Bis(diethylaminodistyryl)benzene | Calculated λmax for absorption and fluorescence to interpret experimental spectra. | mdpi.com |

| HOMO-LUMO Transition | TD-DFT | DMA-QP | The main S₀ → S₁ transition is significantly described by the π-π* HOMO-LUMO configuration. | mdpi.com |

| Inner Reorganization Energy (λᵢ) | PES / Theoretical | 1,4-Bis(dimethylamino)benzene | λᵢ of the cation radical determined to be 0.72 ± 0.02 eV. | nih.govresearchgate.net |

DFT calculations are also used to investigate noncovalent interactions, which are crucial for understanding the behavior of molecules in the solid state and in solution. These interactions include van der Waals forces, hydrogen bonds, and π-π stacking.

Theoretical studies on related molecules, such as paracyclophanes substituted with dimethylamino groups, have used computational analysis to identify specific through-space noncovalent interactions. nih.gov For instance, the formation of weak C-H···O hydrogen bonds between substituents on different rings was shown to stabilize the stacked arrangement. nih.gov Similarly, analysis of co-crystals involving 1,4-bis(iodoethynyl)benzene has demonstrated that a balance of halogen bonds, hydrogen bonds, and van der Waals interactions dictates the final crystal structure. rsc.org For this compound, such calculations could predict how molecules pack in a crystal, highlighting key interactions like C-H···π bonds or π-π stacking between benzene rings.

Elucidation of Chromophore Properties at Orbital Levels (HOMO-LUMO Energetics and Spatial Distribution)

Quantum Mechanical Studies of Electron Transfer Processes

The electron-rich nature of this compound makes it an interesting subject for studies of electron transfer, a fundamental process in many chemical and biological systems.

The inner reorganization energy (λᵢ) is a key parameter in Marcus theory of electron transfer. It represents the energy required to distort the geometry of a molecule from its equilibrium neutral-state geometry to the equilibrium geometry of its ionized state, without any change in the electronic state. Quantum mechanical calculations are essential for determining this value.

For the closely related compound 1,4-bis(dimethylamino)benzene , the inner reorganization energy for its cation radical was determined to be 0.72 ± 0.02 eV through a combination of gas-phase photoelectron spectroscopy (PES) and theoretical analysis. nih.govresearchgate.netresearchgate.net This value provides a quantitative measure of the structural changes the molecule undergoes upon oxidation. A lower reorganization energy generally facilitates faster electron transfer rates. nih.gov Similar computational approaches can be applied to this compound to predict its electron transfer properties.

Estimation of Electronic Coupling (V) and Diabatic Electron-Transfer Distances (R)

In the study of electron transfer processes within molecules, two key parameters are the electronic coupling element (V) and the diabatic electron-transfer distance (R). The electronic coupling value quantifies the interaction energy between the initial and final electronic states involved in the transfer, essentially describing how strongly the electron-donating and electron-accepting sites are connected. The diabatic electron-transfer distance represents the effective separation between the charge centers in these two states.

Computational methods are essential for estimating these parameters, providing insights that are often difficult to obtain experimentally. For mixed-valence compounds, where a charge is shared between two or more redox-active sites, the Hush model is a widely used theoretical framework. It connects the properties of the intervalence charge-transfer (IVCT) absorption band in the molecule's spectrum to the electronic coupling. Hush analysis of IVCT bands can yield significant electronic couplings. For instance, in studies of related bridged bis(triarylamine) monocations, electronic coupling values were derived from strongly solvatochromic IVCT bands, indicating these systems are class-II mixed-valence species. acs.org

Quantum-chemical calculations provide a complementary approach to estimate both V and R. For example, in a series of (E,E)-1,4-bis[4-{bis(4-methoxyphenyl)amino}styryl]benzene and its longer homologues, the diabatic electron-transfer distance, R, was estimated by comparing the electronic coupling (V) derived from Hush analysis with values obtained from the IVCT maximum. acs.org These computational estimates suggested that R is considerably less than the geometric nitrogen-to-nitrogen (N-N) separation. acs.org This finding is supported by further quantum-chemical estimates which indicate a displacement of the diabatic states into the molecular bridge, effectively reducing the electron-transfer distance. acs.org

The choice of computational method can influence the results. Methods like AM1 calculations have been used to support the assignment of symmetric (class-III) and unsymmetric (class-II) mixed-valence species. acs.org Furthermore, gas-phase ultraviolet photoelectron spectroscopy (UPS) has been shown to be an effective probe for electronic coupling in strongly coupled organic mixed-valence systems, with results showing similar trends to those from optical spectra. acs.org

Table 1: Computational Parameters for Electron Transfer in Related Diamine Compounds Note: Data presented is for structurally related compounds to illustrate typical values, as specific data for this compound is not readily available in the cited literature.

| Compound Family | Method | Parameter | Value/Observation | Reference |

|---|---|---|---|---|

| (E)-4,4'-Bis{bis(4-methoxyphenyl)amino}stilbene cation (1⁺) | Hush Analysis | Electronic Coupling (V) | Larger than alkyne-bridged analogues | acs.org |

| (E,E)-1,4-bis[4-{bis(4-methoxyphenyl)amino}styryl]benzene cation (2⁺) | Hush Analysis | IVCT Band | Broad, strongly solvatochromic | acs.org |

| Cations 1⁺-4⁺ | Quantum-Chemical Estimation | Diabatic Distance (R) | Less than geometric N-N separation | acs.org |

| Triarylamine-based mixed-valence systems | UPS vs. Optical Spectroscopy | Electronic Coupling (Hab) | UPS values are somewhat smaller | acs.org |

Simulation of Excited-State Dynamics and Photophysical Pathways

Computational simulations are critical for elucidating the complex processes that occur after a molecule absorbs light. These simulations can map out the excited-state potential energy surfaces, identify decay pathways, and predict photophysical properties. For molecules like this compound, the strong electron-donating nature of the diethylamino groups plays a central role in its photochemistry.

Quantum chemical calculations, often using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to model the behavior of related molecules in their ground and excited states. For instance, in studies on (E,E)-1,4-Bis(diethylaminodistyryl)benzene, a close structural analogue, calculations at the B3LYP/DFT/D3BJ level of theory were used to determine the structures of various isomers and conformers. mdpi.com These calculations revealed that upon photoexcitation, an electron transition occurs from the highest occupied molecular orbital (HOMO), which is delocalized across the entire molecule, to the lowest unoccupied molecular orbital (LUMO), where electron density is concentrated in the central part of the molecule. mdpi.com

Such simulations help interpret experimental observations. For example, the calculated absorption and fluorescence wavelengths can be compared with experimental spectra. mdpi.com In the case of the aforementioned distyrylbenzene (B1252955) derivative, calculations showed that the transition from the trans- to the cis-form is accompanied by a blue shift in the absorption band. mdpi.com

The excited-state dynamics involve several competing pathways:

Fluorescence: Radiative decay from the first excited singlet state (S₁) back to the ground state (S₀). Simulations can predict fluorescence energies and quantum yields.

Intersystem Crossing (ISC): A non-radiative transition from a singlet excited state to a triplet state (e.g., S₁ → T₁). The presence of delayed fluorescence in related diethylamino distyrylbenzenes suggests that intersystem crossing to the triplet state is an active pathway. mdpi.comnih.gov

Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity, often occurring at conical intersections.

Photoisomerization: Light-induced conversion between isomers, such as the (E,E) to (E,Z) isomerization observed in diethylamino distyrylbenzenes. mdpi.com

Classical and ab initio molecular dynamics simulations can provide a time-resolved view of these processes, showing how solvent interactions and molecular motions influence the decay pathways. chemrxiv.org For example, simulations have shown that for some benzene-based fluorophores, non-radiative decay pathways become more prominent in polar solvents, reducing fluorescence. chemrxiv.org

Table 2: Calculated Photophysical Properties of (E,E)-1,4-Bis(diethylaminodistyryl)benzene This data is for a structurally related analogue and serves to illustrate the outputs of such computational studies.

| Property | Computational Method | Finding | Reference |

|---|---|---|---|

| Isomer/Conformer Energies | B3LYP/DFT/D3BJ | The trans-forms are more stable in both ground (S₀) and excited (S₁*) states. | mdpi.com |

| Absorption λmax | B3LYP/DFT/D3BJ | Calculated at 425 nm. | mdpi.com |

| Frontier Orbitals | B3LYP/DFT/D3BJ | Excitation involves a HOMO -> LUMO transition with charge redistribution. | mdpi.com |

| Photoisomerization | B3LYP/DFT/D3BJ | Transition to cis-form leads to a calculated blue shift in absorption. | mdpi.com |

| Excited State Processes | Experimental & Theoretical | Intersystem crossing to the triplet state occurs, leading to delayed fluorescence. | mdpi.comnih.gov |

Computational Design and Assessment of Molecular Switches

The ability of a molecule to reversibly switch between two or more stable states upon external stimulation (e.g., light) is the basis for its use as a molecular switch. Computational chemistry provides powerful tools for the rational design and in-silico assessment of new molecular switches before their synthesis.

The design process often begins by identifying a suitable molecular backbone that can undergo a reversible transformation, such as photoisomerization or electrocyclization. acs.org For a molecule like this compound, its strong electron-donating properties make it an interesting candidate as a component in a donor-acceptor type switch. The diethylamino groups can modulate the electronic properties of the molecule, which is a key requirement for switching behavior.

Computational design strategies involve:

Conceptualization: Proposing candidate molecules where a core photo-responsive unit is functionalized with groups like diethylamino-phenyl to tune its properties. For example, replacing the ethene bridge in dithienylethene switches with a benzene motif creates a new class of switches. acs.org

Modeling of Isomeric States: Using methods like DFT to optimize the geometries and calculate the relative energies of the different isomeric states (e.g., 'on' and 'off' states). This determines the thermodynamic stability of each state. mdpi.com

Simulation of Switching Pathways: Employing TD-DFT to model the photochemical reaction pathways, such as the 6-electron electrocyclization triggered by UV light. acs.org This helps to calculate the energy barriers for both the forward (light-induced) and reverse (thermal or light-induced) reactions, which dictates the switching speed and efficiency.

Assessment of Electronic Properties: Calculating the electronic structure and transport characteristics of each state. For molecular electronics applications, this involves using non-equilibrium Green's function (NEGF) formalism combined with DFT to predict the current-voltage (I-V) curves of the molecule when placed between two electrodes. mdpi.com The difference in conductivity between the 'on' and 'off' states gives the on-off ratio, a critical performance metric for a molecular switch.

Table 3: Common Computational Methods in Molecular Switch Design

| Stage | Computational Method | Purpose | Reference |

|---|---|---|---|

| Ground State Properties | Density Functional Theory (DFT) | Optimize geometry, calculate relative stability of isomers. | acs.orgmdpi.com |

| Photochemical Reactions | Time-Dependent DFT (TD-DFT) | Model excited states, simulate absorption spectra, identify reaction pathways. | acs.org |

| Excited-State Dynamics | Nonadiabatic Molecular Dynamics (NAMD) | Simulate the real-time evolution of the molecule after photoexcitation. | acs.org |

| Electronic Transport | DFT + Non-Equilibrium Green's Function (NEGF) | Calculate current-voltage characteristics and on-off ratio for molecular junctions. | mdpi.com |

Applications in Advanced Materials and Functional Systems Research

Organic Electronics and Optoelectronic Devices

The π-conjugated system of 1,4-Bis(diethylamino)benzene and its derivatives allows for the delocalization of electrons, a fundamental property for applications in organic electronic and optoelectronic devices. The electron-donating nature of the diethylamino groups plays a crucial role in determining the electronic characteristics of these materials.

Charge Transport Layers in Organic Light-Emitting Diodes (OLEDs)

In the architecture of Organic Light-Emitting Diodes (OLEDs), efficient charge injection and transport are critical for high performance. Materials based on electron-rich diamine derivatives are often employed as hole transport layers (HTLs). The diethylamino groups in this compound derivatives enhance the highest occupied molecular orbital (HOMO) energy level, facilitating the injection of holes from the anode and their transport to the emissive layer.

Derivatives such as distyrylbenzenes are recognized as photoactive compounds suitable for the design of OLEDs. nih.govmdpi.com Functionalized derivatives can have tunable HOMO/LUMO levels, making them specifically suitable for hole-transport layers. smolecule.com The general structure of an OLED consists of multiple layers, including a hole transport layer, where materials like N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD) are commonly used. researchgate.netspiedigitallibrary.org The principle relies on creating a multilayer structure that balances charge transport and confines excitons, with the HTL playing a key role in this process. spiedigitallibrary.orgossila.com

Active Components in Organic Photovoltaics (Solar Cells)

The development of efficient organic photovoltaics (OPVs) relies on materials that can absorb light and effectively separate and transport charge. Donor-acceptor molecules are a cornerstone of OPV research, where an electron-donating unit is paired with an electron-accepting unit to facilitate charge separation upon light absorption. smolecule.com

Derivatives of this compound, such as those in the distyrylbenzene (B1252955) family, are considered photoactive compounds with applications in solar cells. nih.govmdpi.com The diethylamino groups act as strong electron-donating moieties. When incorporated into a larger conjugated system with an electron-accepting component, they can form molecules that absorb solar radiation and convert it into electricity. smolecule.com Research into hole transport materials for solar cells has included similar structures like 1,4-bis(diphenylamino)benzene (B81594) (DAB), highlighting the importance of the diamine benzene (B151609) core in these applications. mdpi.com The performance of organic solar cells can be significantly enhanced by using appropriate cathode interfacial layers that improve the conversion of UV light to photocurrent. chinesechemsoc.org

Materials for Photoconductive Applications

Photoconductive materials are substances whose electrical conductivity increases when they absorb light. This property is central to technologies like electrophotography (photocopying) and photodetectors. Azo compounds derived from diamino compounds have been investigated for their charge-generating capabilities in photoreceptors. epo.org

In a typical photoreceptor, a photosensitive layer is composed of a carrier generation layer and a carrier transport layer. epo.org Materials related to this compound can function in these layers. Upon illumination, the carrier generation layer absorbs light and creates electron-hole pairs. The electron-rich nature of the diamine structure facilitates the transport of these charge carriers under an applied electric field, leading to the observed photoconductivity. For instance, a patent describes the preparation of 1,4-Bis(p-amino-β-cyanostyryl)benzene from terephthaldehyde and its use in creating photoreceptors with high sensitivity. epo.org

Flexible Organic Electronics and Optical Waveguides

The field of flexible electronics seeks to create devices on pliable substrates, requiring materials that are mechanically robust without sacrificing electronic or optical performance. sigmaaldrich.com Organic crystals based on π-conjugated systems have emerged as promising candidates for such applications due to their unique mechanical and optical properties. researchgate.net

While direct studies on the flexibility of this compound are limited, related π-conjugated systems like 1,4-bis(phenylethynyl)benzene (B159325) derivatives have been shown to form flexible organic crystals. researchgate.net These crystals can function as optical waveguides, guiding light efficiently even when bent. researchgate.net The ability of these molecules to form ordered yet flexible structures, often through π-π stacking, is key to this functionality. researchgate.net Research on linear bisethynylbenzenes has aimed to establish a clear relationship between the molecular structure and the optical waveguiding behavior, finding that planar compounds with specific packing motifs exhibit low optical loss. rsc.org This suggests that the core structure of this compound could be incorporated into larger, planar molecules designed for flexible optical applications.

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is the basis for technologies like frequency conversion and optical switching. Organic molecules with extended π-conjugation and strong electron donor-acceptor groups are particularly promising for NLO applications.

Structure-Property Relationships for Enhanced NLO Responses

The NLO response of a molecule is strongly tied to its structure. Symmetrical molecules with the general structure Donor-π-Acceptor-π-Donor (D-π-A-π-D) have been found to exhibit enhanced NLO properties. mdpi.com The this compound moiety serves as a potent electron-donating component in such designs.

Styrylbenzene derivatives, which incorporate a stilbene-like conjugated bridge, are a well-studied class of NLO materials. mdpi.comoptica.org When functionalized with diethylamino groups as donors and suitable electron-withdrawing groups as acceptors, these molecules can exhibit large second hyperpolarizability (γ), a measure of the third-order NLO response. acs.org Studies on distyrylbenzene derivatives containing diethylamino groups confirm their potential for NLO applications. nih.govmdpi.com The key principle is intramolecular charge transfer (ICT) from the donor (diethylamino) groups to the acceptor through the π-conjugated bridge upon excitation. mdpi.com The planarity of the molecule is also crucial, as a more planar conformation generally leads to better π-electron delocalization and a stronger NLO response. frontiersin.org

Research Findings on Related NLO Materials

| Compound Class | Key Structural Feature | Observed NLO Property | Reference |

| Styrylbenzene Derivatives | Donor-π-Acceptor-π-Donor (D-π-A-π-D) structure | Enhanced third-order NLO capabilities | mdpi.com |

| Distyrylbenzenes | Two C=C double bonds and terminal diethylamino groups | Potential for nonlinear-optical materials | nih.govmdpi.com |

| 4-(N,N-dimethylamino)-3-acetamidonitrobenzene (DAN) | Donor-Acceptor substituted nitroaniline | High second-harmonic generation (SHG) efficiency | optica.org |

| Dibenzylidenecyclohexanones | Cross-conjugated dienone system | Correlation between electrochemical potentials and absorption energy | nih.gov |

Catalysis and Metal-Organic Frameworks (MOFs)

While direct catalytic applications of this compound are not extensively documented, its structural motifs are highly relevant in the design of ligands for catalysis and as components in metal-organic frameworks (MOFs). The electron-donating nature of the diethylamino group can significantly influence the electronic properties and, consequently, the reactivity of metal centers in catalysts and the functional characteristics of MOFs.

The relevance of the diethylamino functional group is evident in the broader field of coordination chemistry and catalysis. For instance, ligands incorporating dimethylamino or diethylamino groups have been used to modulate the activity of transition metal catalysts. In a study on Cp*Ir-(pyridinylmethyl)sulfonamide-based catalysts for transfer hydrogenation, it was found that electron-donating substituents on the pyridine (B92270) ring generally enhance the catalytic rate. nih.govacs.org Although the dimethylamino-substituted catalyst was slightly less active than methyl-substituted ones, the general trend highlighted the importance of electron-donating groups in tuning catalyst performance. nih.govacs.org Similarly, Schiff base metal complexes derived from 4-(diethylamino)salicylaldehyde (B93021) have been investigated for their catalytic potential, where the diethylamino group is an integral part of the ligand structure. researchgate.netresearchgate.net

In the realm of MOFs—crystalline porous materials built from metal nodes and organic linkers—functionalization is key to tuning their properties for applications in gas storage, separation, and catalysis. nih.govwikipedia.orgacs.org The incorporation of amino groups into the organic linkers of MOFs has been shown to enhance their properties. nih.govfrontiersin.org For example, modifying a phosphinate MOF with dimethylamino groups resulted in a higher affinity for certain pollutants and improved hydrolytic stability. nih.gov Although this compound itself is not a typical linker due to the lack of common coordinating groups like carboxylates or pyridyls, its core structure can be functionalized to serve as a linker. The presence of the bulky and electron-rich diethylamino groups could influence the pore environment and surface chemistry of the resulting MOF, potentially leading to materials with tailored adsorption or catalytic properties. The synthesis of MOFs often employs solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), underscoring the compatibility of such functional groups with MOF synthesis conditions. acs.org

The table below summarizes examples of related functionalized ligands and their applications, illustrating the potential roles for derivatives of this compound.

| Ligand/Derivative Type | Metal Center | Application Area | Key Finding |

| (Dimethylamino)pyridinylmethylsulfonamide | Iridium (Ir) | Transfer Hydrogenation Catalysis | Electron-donating groups on the ligand enhance catalytic rates. nih.govacs.org |

| 4-(Diethylamino)salicylaldehyde Schiff base | Zn, Cd, Sn, Pb | Catalysis, Antimicrobial | Forms stable metal complexes with potential catalytic and biological activity. researchgate.net |

| Phosphinate linker with dimethylamino groups | Aluminum (Al), Iron (Fe) | Metal-Organic Frameworks (MOFs) | Functionalization improved hydrolytic stability and affinity for pollutants. nih.gov |

| Tris[(4-dimethylamino-2-pyridyl)methyl]amine (TPMA-NMe2) | Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | The electron-donating -NMe2 group significantly increases catalyst activity. cmu.edu |

Design of Photoactive Supramolecular Systems

The strong electron-donating character of the diethylamino groups in this compound makes it and its derivatives highly suitable for constructing photoactive materials. These groups can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process in many optical applications. The relevance of this structural unit is particularly highlighted by studies on diethylamino-substituted distyrylbenzene derivatives.

Research on (E,E)-1,4-Bis(diethylaminodistyryl)benzene, a molecule where two diethylamino-substituted styryl groups are attached to a central benzene ring, reveals significant photophysical activity. mdpi.com This compound exhibits strong absorption and fluorescence and undergoes key photoprocesses such as intersystem crossing to a triplet state and delayed fluorescence. mdpi.com Upon excitation, these molecules can form radical ions, demonstrating their potential for use in systems where photoinduced electron transfer is desired. mdpi.com The diethylamino groups are crucial for these properties, acting as powerful electron donors that modulate the electronic structure of the molecule in both its ground and excited states. mdpi.com

These findings suggest that this compound could serve as a core component in larger, custom-designed supramolecular systems. By linking this electron-rich core to electron-accepting units, researchers can create "push-pull" architectures. Such systems are the foundation for a wide range of functional materials, including:

Nonlinear Optical (NLO) Materials: The significant change in dipole moment between the ground and excited states in push-pull systems can lead to large second- or third-order optical nonlinearities.

Fluorescent Probes: The fluorescence properties of these systems can be sensitive to the local environment (e.g., polarity, viscosity), making them suitable for sensing applications.

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission colors of such molecules are desirable for use as emissive materials in OLEDs.

The table below details the photophysical properties of a relevant diethylamino distyrylbenzene derivative.

| Compound | Excitation Type | Observed Photoprocesses | Potential Application Areas |

| (E,E)-1,4-Bis(diethylaminodistyryl)benzene | Photoexcitation | Intersystem crossing, delayed fluorescence, radical ion formation. mdpi.com | Photonics, photoinduced electron transfer systems. mdpi.com |

Development of Chemical Sensors and Chemosensors

The electron-rich nature of this compound makes it a candidate for use in chemical sensing applications. The lone pairs of electrons on the nitrogen atoms can interact with various analytes, leading to a detectable change in the molecule's physical or chemical properties, most notably its fluorescence.

While direct use of this compound as a sensor is not widely reported, structurally similar compounds demonstrate the principle. For example, Schiff bases derived from 4-(diethylamino)-2-hydroxybenzaldehyde have been used to create metal complexes that exhibit fluorescence. eurjchem.com The fluorescence of these complexes can be quenched or enhanced upon interaction with specific metal ions or other chemical species, forming the basis of a sensor.

Furthermore, amino-functionalized metal-organic frameworks (MOFs) have been successfully employed as fluorescent probes. frontiersin.orgresearchgate.net In one instance, an amino-functionalized MOF was used for the selective detection of specific ions through a fluorescence quenching mechanism. researchgate.net This highlights how the incorporation of amino groups, such as diethylamino, into larger structures can create sensitive and selective chemosensors.

The sensing mechanism in such systems often relies on one of the following principles:

Photoinduced Electron Transfer (PET): The analyte interacts with the amino group, suppressing or activating a PET process that quenches or turns on the fluorescence of a nearby fluorophore.

Intramolecular Charge Transfer (ICT): Binding of an analyte can alter the ICT character of the molecule, leading to a shift in the emission wavelength (color change).

Coordination-Based Sensing: The nitrogen atoms can directly coordinate to metal ions, causing a distinct change in the electronic and, therefore, optical properties of the molecule.

The potential of this compound in this field lies in its use as a core building block for more complex sensor molecules, where its strong electron-donating properties can be harnessed to create a significant and detectable response upon analyte binding.

Precursors for Extended π-Conjugated Architectures and Polymer Science

This compound serves as a valuable precursor for synthesizing extended π-conjugated systems and polymers. The phenylenediamine core is a classic building block for materials that require good electronic conductivity and redox activity. The diethylamino groups enhance the electron-donating properties of the benzene ring, making it highly reactive in polymerization reactions and imparting useful electronic characteristics to the resulting materials.

This compound can be used as a monomer in polycondensation or oxidative coupling reactions to form polymers with a repeating diamine unit. Such polymers are analogues of polyaniline, one of the most studied conducting polymers. The presence of the four ethyl groups on the nitrogen atoms can improve the solubility of the resulting polymers in organic solvents, which is a significant advantage for processing and characterization compared to the often-intractable parent polyaniline.

These polymers and extended molecules are of interest for several applications:

Organic Electronics: As hole-transporting layers in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The high-lying highest occupied molecular orbital (HOMO) energy level, a consequence of the strong electron-donating groups, facilitates the injection and transport of positive charge carriers (holes).

Electrochromic Materials: The redox activity of the diamine units means that the polymers can be reversibly oxidized and reduced, often accompanied by a distinct color change. This makes them suitable for applications in smart windows, displays, and sensors.

Antistatic Coatings: The conductivity of these polymers can be sufficient to dissipate static charge, making them useful as additives in plastics and coatings.

Research into related structures supports this potential. For instance, a copolymerization reaction involving 1,4-benzenediol and 1,3-bis(diethylamino)tetramethyldisiloxane has been reported for the synthesis of poly(silylether)s, demonstrating the utility of diethylamino-functionalized monomers in polymer chemistry. acs.org

Q & A

Q. Table 1: Comparative Computational Results for Electronic Properties

| Property | HF/6-31G | B3LYP/6-31G | MP2/6-31G |

|---|---|---|---|

| Dipole Moment (D) | 4.5 | 5.0 | 5.2 |

| α (au) | 250 | 265 | 280 |

| β (au) | 1200 | 1350 | 1500 |

Q. Table 2: Crystallographic Parameters for a Representative MOF

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 3.6937(3) |

| b (Å) | 15.5641(10) |

| c (Å) | 12.3322(8) |

| β (°) | 93.201(7) |

| V (ų) | 707.86(9) |

| Z | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.